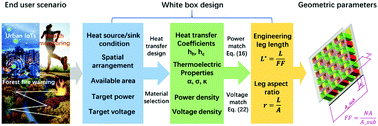System efficiency and power: the bridge between the device and system of a thermoelectric power generator†
Energy & Environmental Science Pub Date: 2020-08-11 DOI: 10.1039/D0EE01640C
Abstract
The thermoelectric efficiency formula (ηmax), derived by Ioffe, provides a direct connection between the material dimensionless figure of merit ZT and the maximum efficiency of transformation of heat into electricity in an ideal device with fixed terminal temperatures. However, for a thermoelectric power generator (TEG) system made for practical use, it could meet diverse temperature scopes and heat transfer conditions, making the terminal temperatures floating rather than fixed. Here, we define the optimized system efficiency and power output based on an analytical model that provides a connection between the device and the system by considering constant material properties and varying thermal circumstances. It is found that the dimensionless cold side thermal resistance fc has a larger inhibiting effect on the system performance than its hot side counterpart fh, suggesting more thermal management efforts should be placed on the cold side. Furthermore, a general system level design strategy is proposed to obtain the engineering leg length and the aspect ratio by considering the condition of external thermal resistance, output power and voltage match. As an example, a predicted 2–3 times enhancement was experimentally confirmed in a room temperature TEG device.


Recommended Literature
- [1] Targeted microRNA delivery by lipid nanoparticles and gas vesicle-assisted ultrasound cavitation to treat heart transplant rejection†
- [2] Large, thermally stabilized and fatigue-resistant piezoelectric strain response in textured relaxor-PbTiO3 ferroelectric ceramics†
- [3] Contents list
- [4] Back cover
- [5] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [6] Flavonoids from Seabuckthorn (Hippophae rhamnoides L.) restore CUMS-induced depressive disorder and regulate the gut microbiota in mice†
- [7] Ion specific effects on the stability of layered double hydroxide colloids
- [8] A predictive framework for mixing low dispersity polymer samples to design custom molecular weight distributions†
- [9] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [10] Bipedal DNA walker mediated enzyme-free exponential isothermal signal amplification for rapid detection of microRNA†










